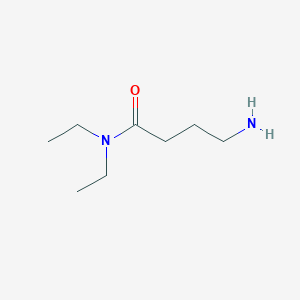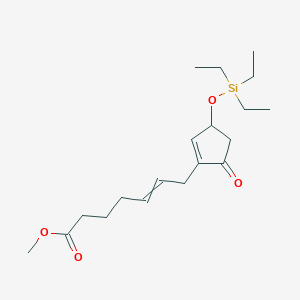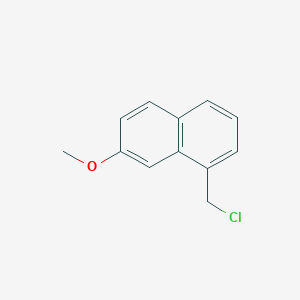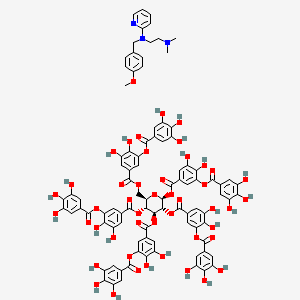
(6Z,9Z)-18-bromooctadeca-6,9-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar diene compounds involves multi-step processes starting from simpler brominated or iodinated precursors. For example, the synthesis of 18-Iodooctadeca-(8Z,11Z)-dienoic acid, a related compound, is achieved through a Cu(I)-catalyzed cross-coupling reaction, followed by hydrogenation and substitution reactions to introduce iodine at the desired position (Ivanov et al., 2000). Similarly, the synthesis of various dienes and dienones involves strategic functional group manipulations and coupling reactions (Berdeaux et al., 1995).
Molecular Structure Analysis
Molecular structure analysis of dienes involves spectroscopic methods and crystallography to elucidate the configuration of double bonds and the overall geometry of the molecule. For instance, the characterization of (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[7] annulene through NMR, FT-IR spectroscopy, and X-ray diffraction provides insights into the arrangement of bromine atoms and the structure of the cyclohexadiene core (Edder et al., 2019).
Chemical Reactions and Properties
Dienes undergo a variety of chemical reactions, including cross-coupling, cyclization, and Diels-Alder reactions, influenced by their double bond configuration and substituents. For example, the allylic bromination of 9-oxabicyclo[3.3.1]nona-2,6-diene demonstrates the reactivity of dienes towards halogenation, leading to dibromo and tribromo derivatives with allylic and vinylic bromine atoms (Bassioni et al., 2005). The use of Br/Cl in promoting gold-catalyzed rearrangement of propargylic carboxylates further exemplifies the diversity of reactions dienes participate in, yielding diene products suitable for further chemical transformations (Wang et al., 2010).
Wissenschaftliche Forschungsanwendungen
Synthesis of Sex Pheromones : A study reports the stereoselective synthesis of similar compounds used as sex pheromones for certain moth species. These compounds are crucial in understanding and potentially controlling pest populations (Vig et al., 1990).
Use in Attractants : Another research found that a mixture containing a similar compound acts as a sex attractant for male moths of a specific species. This has implications for biological control and understanding insect behavior (Szöcs et al., 1984).
Chemical Synthesis and Reactions : Studies have explored various chemical reactions involving brominated dienes, such as conjugated dienes formation, highlighting their utility in organic synthesis and chemical engineering (Grigg et al., 1984; Grigg et al., 1988).
Cytotoxic Properties : A study isolated acetylenic brominated derivatives, including 18-bromooctadeca-9(E),17(E)-dien-7,15-diynoic acid, from a marine sponge and found them to have selective cytotoxicity against human breast cancer cells (Alarif et al., 2013).
Potential in Cancer Research : Another research identified a similar brominated compound from a marine sponge, which showed potent selective antitumor activity towards specific cancer cell lines, indicating its potential in cancer research (Alarif et al., 2013).
Safety and Hazards
“(6Z,9Z)-18-Bromooctadeca-6,9-diene” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(6Z,9Z)-18-bromooctadeca-6,9-diene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10H,2-5,8,11-18H2,1H3/b7-6-,10-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRPUFDSMGABKD-HZJYTTRNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6Z,9Z)-18-bromooctadeca-6,9-diene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






